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molecular formula C13H12N2O B1510207 4-(2-Cyano-3-oxopentyl)benzonitrile

4-(2-Cyano-3-oxopentyl)benzonitrile

Cat. No. B1510207
M. Wt: 212.25 g/mol
InChI Key: RJGPAZWFWOJMAA-UHFFFAOYSA-N
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Patent
US08748435B2

Procedure details

To a hydrogenation reactor was charged with 4-(2-cyano-3-oxopent-1-enyl)benzonitrile (24) (20 g, 95.1 mmol), Pd/C (2 g, 10%, wet), MeOH (100 ml) and MeCN (100 ml). The mixture was stirred at 25° C. under 50 psi hydrogen for 2 h until absorption of hydrogen was stopped. The mixture was filtered through a celite pad to remove catalyst. It was concentrated under reduced pressure to give product 25 (20 g, 99%) as an oil. The product was directly used for the next step reaction without further purification.
Name
4-(2-cyano-3-oxopent-1-enyl)benzonitrile
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:13](=[O:16])[CH2:14][CH3:15])=[CH:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)#[N:2].CO.[H][H]>[Pd].CC#N>[C:1]([CH:3]([C:13](=[O:16])[CH2:14][CH3:15])[CH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)#[N:2]

Inputs

Step One
Name
4-(2-cyano-3-oxopent-1-enyl)benzonitrile
Quantity
20 g
Type
reactant
Smiles
C(#N)C(=CC1=CC=C(C#N)C=C1)C(CC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CC1=CC=C(C#N)C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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